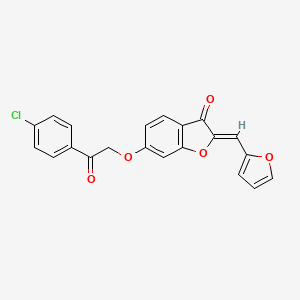

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Descripción general

Descripción

(Z)-6-(2-(4-Chlorophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a benzofuranone derivative featuring a furan-2-ylmethylene group at position 2 and a 2-(4-chlorophenyl)-2-oxoethoxy substituent at position 4. The benzofuranone core (3(2H)-benzofuranone) is a heterocyclic scaffold known for its bioactivity in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer properties. The Z-configuration of the exocyclic double bond at position 2 is critical for stereochemical stability and interaction with biological targets.

Actividad Biológica

(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, which has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound's IUPAC name is (Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylene)benzofuran-3-one, with a molecular formula of and a molecular weight of approximately 410.87 g/mol. The structural features include a benzofuran core, a furan moiety, and a chlorophenyl substituent that are vital for its biological interactions.

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been investigated for its cytotoxicity against cancer cell lines and its potential as an antimicrobial agent.

Anticancer Activity

- Cytotoxicity Studies :

- The compound has shown promising cytotoxic effects against several cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation with IC50 values ranging from 5 µM to 10 µM against leukemia cells .

- Mechanism of Action : The presence of the furan and benzofuran moieties is believed to enhance the compound's ability to interact with cellular targets involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. The compound exhibited effective antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Antibacterial Efficacy :

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is significantly influenced by their chemical structure. Modifications at specific positions can enhance or diminish their efficacy:

- Key Findings :

Case Studies

Q & A

Q. Basic: What are the common synthetic routes for preparing (Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Benzofuran Formation : Start with a benzofuran-3(2H)-one scaffold. Substitutions at the 6-position (e.g., alkoxy groups) are introduced via nucleophilic aromatic substitution or coupling reactions.

Knoevenagel Condensation : Introduce the furan-2-ylmethylene group at the 2-position using furan-2-carbaldehyde under acidic or basic conditions (e.g., L-proline-based deep eutectic solvents or piperidine catalysis) .

Etherification : Attach the 2-(4-chlorophenyl)-2-oxoethoxy group via Williamson ether synthesis, using a halogenated precursor (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) and a base like K₂CO₃ in polar aprotic solvents (e.g., DMF or THF) .

Key Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .

Q. Advanced: How can stereochemical integrity (Z-configuration) be ensured during synthesis?

Methodological Answer:

The Z-configuration arises from the Knoevenagel condensation step. To ensure stereochemical control:

Reaction Conditions : Use catalysts like L-proline-based solvents or mild bases (e.g., NaOAc) to favor kinetic control, stabilizing the Z-isomer via intramolecular hydrogen bonding .

Analytical Confirmation :

- NOESY NMR : Detect spatial proximity between the furan methylidene proton and the benzofuran core (e.g., cross-peaks at δ 6.8–7.2 ppm).

- X-ray Crystallography : Resolve crystal structures to confirm the Z-configuration unambiguously .

Chromatographic Separation : Use chiral HPLC with cellulose-based columns to isolate the Z-isomer if side products form .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methylidene protons (δ 7.2–7.5 ppm), and the 4-chlorophenyl group (δ 7.4–7.6 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, δ 170–180 ppm) and furan/benzofuran carbons .

IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 437.3) and fragmentation patterns .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory efficacy)?

Methodological Answer:

Assay Standardization :

- Use consistent cell lines (e.g., MCF-7 for breast cancer) and inflammation models (e.g., LPS-induced RAW264.7 macrophages) .

- Normalize doses (e.g., 1–50 µM) and exposure times (24–72 hours).

Mechanistic Studies :

- Perform target engagement assays (e.g., kinase inhibition profiling) to identify off-target effects.

- Use siRNA knockdowns to validate primary targets (e.g., COX-2 or NF-κB pathways) .

Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile discrepancies across studies, accounting for variables like solvent (DMSO vs. ethanol) .

Q. Basic: What are the known biological activities of this compound?

Methodological Answer:

Reported activities include:

Anti-Cancer : Inhibits proliferation in breast (MCF-7) and colon (HCT-116) cancer cells via apoptosis induction (IC₅₀: 10–20 µM) .

Anti-Inflammatory : Suppresses TNF-α and IL-6 secretion in macrophages by >50% at 25 µM .

Antioxidant : Scavenges DPPH radicals with EC₅₀ ~15 µM .

Validation : Compare with positive controls (e.g., doxorubicin for anti-cancer; aspirin for anti-inflammatory) .

Q. Advanced: How can metabolic stability and pharmacokinetic (PK) properties be optimized?

Methodological Answer:

Structural Modifications :

- Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic resistance .

- Introduce PEGylated side chains to improve solubility and half-life .

In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .

In Silico Modeling : Apply QSAR models to predict ADMET properties and prioritize derivatives .

Q. Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Reaction Reproducibility : Optimize solvent (e.g., switch from DMF to acetone for easier removal) and catalyst loading (e.g., 5 mol% piperidine) .

Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Yield Improvement : Use flow chemistry for Knoevenagel condensation to enhance throughput and reduce side reactions .

Q. Advanced: How can researchers elucidate the compound’s mechanism of action in heterogeneous biological systems?

Methodological Answer:

Omics Approaches :

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .

- Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., Bcl-2 family proteins) .

Biophysical Techniques :

- SPR Spectroscopy : Measure binding affinity to putative targets (e.g., Keap1 for antioxidant activity) .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .

Q. Basic: What solvents and storage conditions are recommended for this compound?

Methodological Answer:

Solubility : DMSO (>10 mg/mL) for biological assays; ethanol or methanol for synthetic steps .

Storage : -20°C under inert gas (N₂ or Ar) to prevent oxidation. Use amber vials to avoid photodegradation .

Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Advanced: How can computational chemistry aid in designing derivatives with improved bioactivity?

Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2 or EGFR) .

MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability .

Quantum Mechanics : Calculate Fukui indices to identify reactive sites for functionalization (e.g., para positions on benzofuran) .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Analysis

- Substituent Effects on Reactivity: The 4-chlorophenyl-2-oxoethoxy group in the target compound contrasts with the 2,6-dimethoxybenzoate in . The chloro group (electron-withdrawing) may reduce electron density at the benzofuranone core compared to methoxy (electron-donating), influencing redox behavior and interaction with electrophilic targets. However, the absence of a benzoate ester in the target compound may reduce steric hindrance.

Molecular Weight and Lipophilicity :

Stereochemical Considerations :

Hypothetical Bioactivity Profiles

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:

- The 4-methylbenzylidene derivative has demonstrated moderate antimicrobial activity in preliminary screens, attributed to the hydrophobic benzylidene group.

- tert-Butylphenyl analogs show enhanced stability in metabolic assays, suggesting the target compound’s chloro substituent may similarly resist oxidative degradation.

- Fluorophenyl derivatives exhibit improved binding affinity in kinase inhibition studies, implying that halogenation at position 2 could optimize target engagement.

Propiedades

IUPAC Name |

(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClO5/c22-14-5-3-13(4-6-14)18(23)12-26-16-7-8-17-19(10-16)27-20(21(17)24)11-15-2-1-9-25-15/h1-11H,12H2/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCUZZLGOZGLPD-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.